1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro- is a chemical compound that has garnered interest in various fields of scientific research. This compound is part of the benzazepine family, which is known for its diverse biological activities. Initially researched as a potential opioid analgesic, it was found to be inactive in this assay but later discovered to possess activity as an agonist at nicotinic acetylcholine receptors .
Preparation Methods
The synthesis of 1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro- involves several synthetic routes. One notable method includes oxidative cleavage followed by reductive amination . This process typically involves the use of reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) as the solvent . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through its activity as an agonist at nicotinic acetylcholine receptors . These receptors are involved in various physiological processes, including muscle contraction, neurotransmission, and cognitive function. By binding to these receptors, 1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro- can modulate their activity, influencing the pathways and molecular targets associated with these receptors .
Comparison with Similar Compounds
1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro- can be compared to other benzazepine derivatives, such as:
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ylmethanamine |
InChI |
InChI=1S/C11H16N2/c12-8-9-1-2-10-3-5-13-6-4-11(10)7-9/h1-2,7,13H,3-6,8,12H2 |
InChI Key |
NKBOQSPXCJSKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.